molecular formula C11H12O3 B12464687 Ethyl 3-hydroxy-3-phenylprop-2-enoate CAS No. 1522-33-4

Ethyl 3-hydroxy-3-phenylprop-2-enoate

Cat. No.: B12464687
CAS No.: 1522-33-4
M. Wt: 192.21 g/mol
InChI Key: IFDOXVGTCZNIII-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-phenylprop-2-enoate is an organic compound with the molecular formula C₁₁H₁₂O₃ It is known for its unique structure, which includes a hydroxy group and a phenyl group attached to a propenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and precise control of temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-3-phenylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-phenylprop-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-hydroxy-3-phenylprop-2-enoate is unique due to the presence of both a hydroxy group and a phenyl group attached to a propenoate ester.

Properties

CAS No.

1522-33-4

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 3-hydroxy-3-phenylprop-2-enoate

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3

InChI Key

IFDOXVGTCZNIII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)O

Origin of Product

United States

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